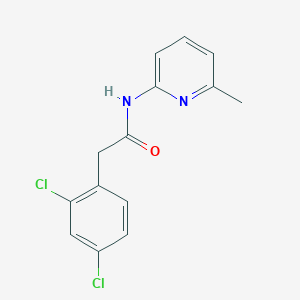
2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide
Overview
Description
2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of N-phenylacetamide derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been found to modulate the activity of ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been found to reduce the activity of voltage-gated sodium channels, leading to a decrease in neuronal excitability. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a reduction in oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been found to have low toxicity in animal studies, making it a safe compound for use in lab experiments. However, one of the limitations of using 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have neuroprotective effects, which could make it a promising compound for the development of new therapies. Additionally, further research is needed to understand the exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide and to identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-3-2-4-13(17-9)18-14(19)7-10-5-6-11(15)8-12(10)16/h2-6,8H,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMPBXIINPYKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



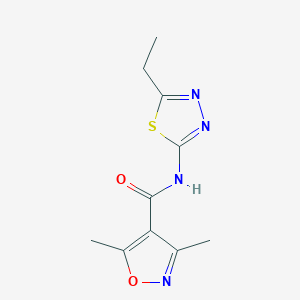
![1-(4-methoxyphenyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4433767.png)
![methyl 4,5-dimethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433768.png)
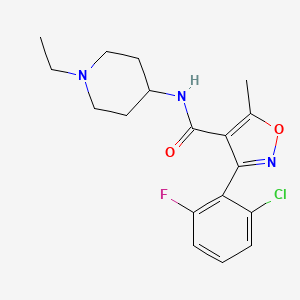
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4433789.png)
![methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433792.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(methylsulfonyl)piperazine](/img/structure/B4433804.png)
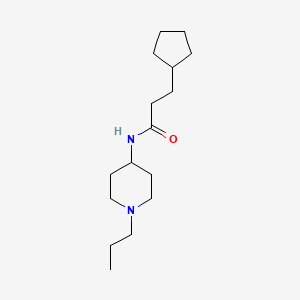
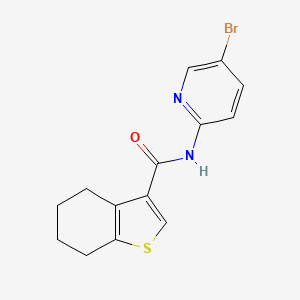
![N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4433818.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4433832.png)
![1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4433837.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433867.png)